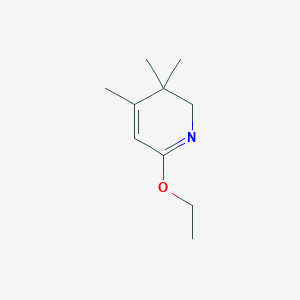
(E)-octadec-9-enyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleyl laurate is an ester formed from the reaction between oleyl alcohol and lauric acid. It is a long-chain fatty acid ester, commonly used in various cosmetic and pharmaceutical formulations due to its excellent emollient properties and ability to enhance the texture and stability of products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oleyl laurate is synthesized through the esterification of oleyl alcohol and lauric acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, oleyl laurate is often produced using enzymatic catalysis, which is considered a greener alternative to chemical catalysis. Enzymes such as lipases are used to catalyze the esterification reaction under mild conditions, resulting in high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oleyl laurate can undergo various chemical reactions, including:
Oxidation: Oleyl laurate can be oxidized to form corresponding oxides and peroxides.
Reduction: Reduction reactions can convert oleyl laurate back to its alcohol and acid components.
Substitution: Oleyl laurate can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
Oxidation: Produces oxides and peroxides.
Reduction: Yields oleyl alcohol and lauric acid.
Substitution: Results in the formation of new esters or other functionalized compounds.
Applications De Recherche Scientifique
Oleyl laurate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential in enhancing the bioavailability of poorly soluble drugs.
Industry: Widely used in the formulation of cosmetics, personal care products, and pharmaceuticals due to its emollient and stabilizing properties
Mécanisme D'action
Oleyl laurate exerts its effects primarily through its interaction with lipid membranes. It enhances the permeability of the skin and other biological membranes, facilitating the delivery of active ingredients. The ester can also modulate the fluidity and stability of lipid bilayers, impacting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oleyl oleate
- Oleyl stearate
- Lauryl laurate
Uniqueness
Oleyl laurate is unique due to its specific combination of oleyl alcohol and lauric acid, which imparts distinct physicochemical properties. Compared to similar compounds, oleyl laurate offers a balanced profile of emollient and stabilizing effects, making it particularly suitable for use in cosmetic and pharmaceutical formulations .
Propriétés
Formule moléculaire |
C30H58O2 |
|---|---|
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
[(E)-octadec-9-enyl] dodecanoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h15-16H,3-14,17-29H2,1-2H3/b16-15+ |
Clé InChI |
UGHVFDVVZRNMHY-FOCLMDBBSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)


![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)

![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)





